molecular formula C24H27ClN2O2S B1240224 Zuclopenthixol acetate CAS No. 85721-05-7

Zuclopenthixol acetate

Cat. No. B1240224
CAS RN: 85721-05-7
M. Wt: 443 g/mol
InChI Key: OXAUOBQMCDIVPQ-IOXNKQMXSA-N
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Description

Zuclopenthixol, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent. It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .


Molecular Structure Analysis

Zuclopenthixol is a thioxanthene-based neuroleptic. Thioxanthenes are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom .


Chemical Reactions Analysis

Zuclopenthixol acetate undergoes various chemical reactions under different conditions. For instance, it has been studied under different stressed conditions (acid, base, peroxide, thermal and UV light) according to ICH Q1A (R2) guidelines .


Physical And Chemical Properties Analysis

Zuclopenthixol is a liquid compound . It belongs to the thioxanthenes, which are organic polycyclic compounds .

Scientific Research Applications

Psychiatric Emergencies

Zuclopenthixol acetate has been examined for its efficacy in the acute management of disturbed behavior due to serious mental illnesses like schizophrenia. A review analyzing randomized clinical trials found that this medication did not demonstrate superiority over standard care in altering behavior or reducing the need for supplementary medication. However, one trial suggested an earlier, more intense level of sedation with zuclopenthixol acetate (Coutinho et al., 2000).

Serum Concentrations and Clinical Effect

A study assessing serum concentrations of zuclopenthixol acetate in psychotic patients found correlations between dose and serum concentration. The medication appeared effective for most acutely disturbed, psychotic patients, with few and mild side effects, suggesting minimal risk of severe complications (Amdisen et al., 2004).

Acute Schizophrenia and Mental Illnesses

Comparative studies of zuclopenthixol acetate and other drugs for managing acute aggression in psychiatric conditions revealed no significant advantage in controlling aggressive acute psychosis or preventing adverse effects compared to intramuscular haloperidol. These studies highlighted the need for well-conducted, pragmatic randomized controlled trials to support its use in emergency psychiatry (Gibson et al., 2012).

Clinical Guidelines Development

The development of clinical guidelines for Zuclopenthixol Acetate (ZA) involved several investigations, including questionnaires to assess its use in managing acute arousal in psychosis and audits of its prescription in psychiatric units. This process highlighted the need for guidelines due to clinicians' lack of confidence and knowledge deficits in using ZA (Barnes et al., 2002).

Acute Treatment of Serious Mental Illnesses

Additional studies on the effectiveness of zuclopenthixol acetate for acute treatment of serious mental illnesses compared to other neuroleptic drugs found no substantial evidence that it was more effective in controlling aggressive or disorganized behavior, acute psychotic symptoms, or in preventing side effects. These findings call for more rigorous research to confirm the claims related to zuclopenthixol acetate in emergency psychiatry (Fenton et al., 2001).

Impact on Oxidative Stress

A study investigating the pro-oxidant and antioxidant activity of zuclopenthixol acetate in rats treated with scopolamine found significant pro-oxidant effects for both zuclopenthixol and scopolamine. This research suggested implications for the pharmacotherapy of psychosis and dementia (Khalifa, 2004).

Therapeutic Drug Monitoring

Research on therapeutic drug monitoring of zuclopenthixol, along with other antipsychotics, highlighted the need for automated high-performance liquid chromatography methods to measure these drugs simultaneously due to the high volume of monitoring requests (Angelo & Petersen, 2001).

Zuclopenthixol in Intellectual Disabilities

A study on the effects of discontinuing zuclopenthixol in patients with intellectual disabilities showed an increase in aggressive behavior upon withdrawal. This suggests the drug's efficacy in managing aggression in this population (Haessler et al., 2007).

Violence in Schizophrenia

A clinical trial comparing oral versus depot formulations of zuclopenthixol in schizophrenic patients with previous violence found that lower frequency of violent acts was observed in the depot group. Treatment adherence was a critical factor in reducing violence, regardless of the formulation (Arango et al., 2006).

Mechanism of Action

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors .

Safety and Hazards

Zuclopenthixol acetate can be harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUOBQMCDIVPQ-IOXNKQMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235032
Record name Zuclopenthixol acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zuclopenthixol acetate

CAS RN

85721-05-7
Record name Zuclopenthixol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85721-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZUCLOPENTHIXOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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